molecular formula C21H18N4O2S3 B12741454 1H-Pyrazole-1-carbothioamide, 2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-phenyl-2-thioxo-5-thiazolidinylidene)methyl)-N-phenyl- CAS No. 96911-59-0

1H-Pyrazole-1-carbothioamide, 2,3-dihydro-5-methyl-3-oxo-2-((4-oxo-phenyl-2-thioxo-5-thiazolidinylidene)methyl)-N-phenyl-

Cat. No.: B12741454
CAS No.: 96911-59-0
M. Wt: 454.6 g/mol
InChI Key: BSXLVGKLDTXPTO-AQTBWJFISA-N
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Description

BRN 5166191 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Preparation Methods

The synthesis of BRN 5166191 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of readily available starting materials and reagents. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to facilitate the reactions. Industrial production methods for BRN 5166191 are designed to be efficient and scalable, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

BRN 5166191 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

BRN 5166191 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, BRN 5166191 is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways. In industry, it is used in the production of various materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of BRN 5166191 involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

BRN 5166191 can be compared to other similar compounds based on its structure and reactivity. Similar compounds include those with analogous functional groups or similar chemical properties. The uniqueness of BRN 5166191 lies in its specific reactivity and stability, which make it suitable for a wide range of applications. Some similar compounds include those used in similar synthetic routes or with comparable biological activities.

Properties

CAS No.

96911-59-0

Molecular Formula

C21H18N4O2S3

Molecular Weight

454.6 g/mol

IUPAC Name

5-methyl-3-oxo-2-[(Z)-[3-(4-oxocyclohexa-1,5-dien-1-yl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-N-phenylpyrazole-1-carbothioamide

InChI

InChI=1S/C21H18N4O2S3/c1-14-11-19(27)24(25(14)20(28)22-15-5-3-2-4-6-15)13-18-12-23(21(29)30-18)16-7-9-17(26)10-8-16/h2-9,11,13H,10,12H2,1H3,(H,22,28)/b18-13-

InChI Key

BSXLVGKLDTXPTO-AQTBWJFISA-N

Isomeric SMILES

CC1=CC(=O)N(N1C(=S)NC2=CC=CC=C2)/C=C\3/CN(C(=S)S3)C4=CCC(=O)C=C4

Canonical SMILES

CC1=CC(=O)N(N1C(=S)NC2=CC=CC=C2)C=C3CN(C(=S)S3)C4=CCC(=O)C=C4

Origin of Product

United States

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